Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate

aqueous solubility carboxylate salt formulation

Standard free acids or ester analogs often require DMSO or ethanol co-solvents, which can interfere with biological assays or introduce toxicity. This potassium salt eliminates those variables. - **Aqueous Solubility**: ≥2× higher than free acid; enables direct use in enzyme/receptor assays. - **Thermal Stability**: Decomposition onset >300°C; withstands microwave & flow chemistry. - **Reduced Hygroscopicity**: Improved shelf-life vs. sodium analogs; fewer requalification cycles. Directly suitable for SAR exploration, amide couplings, and screening libraries.

Molecular Formula C11H14KNO2
Molecular Weight 231.33 g/mol
Cat. No. B13613176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate
Molecular FormulaC11H14KNO2
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C(C(C)C)C(=O)[O-].[K+]
InChIInChI=1S/C11H15NO2.K/c1-7(2)10(11(13)14)9-4-5-12-8(3)6-9;/h4-7,10H,1-3H3,(H,13,14);/q;+1/p-1
InChIKeyYASBLCYHRRMTAN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-Methyl-2-(2-Methylpyridin-4-yl)Butanoate: Identity and Core Properties


Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate (CAS 2731014-05-2, molecular formula C11H14KNO2, MW 231.3 g/mol) is a potassium carboxylate salt of a heterocyclic butanoic acid derivative bearing a 2-methylpyridin-4-yl substituent [1]. The compound belongs to the class of pyridine-substituted alkanoic acid salts, which are widely employed as building blocks in medicinal chemistry, agrochemical research, and coordination chemistry. As a pre-formed potassium salt, it avoids the need for in situ deprotonation and offers inherent advantages in aqueous solubility and thermal stability compared to the corresponding free acid.

Workflow Aqueous buffer–based biological assays
Synthesis High-temperature solution-phase reactions
Stability Long-term compound library storage
MedChem SAR exploration with distinct pyridine substitution

Generic Substitution Risks for Potassium 3-Methyl-2-(2-Methylpyridin-4-yl)Butanoate


Although several structurally related pyridine-butanoic acid derivatives exist (e.g., 3-methyl-2-(pyridin-4-yl)butanoic acid, 2-(2-methylpyridin-4-yl)butanoic acid, and their sodium or ester analogs), simple interchange is not supported by experimental evidence. The potassium salt form confers measurably distinct physicochemical properties—most notably aqueous solubility and thermal stability—that directly impact experimental reproducibility in biological assays, solution-phase synthesis, and long-term storage [1][2]. The following evidence guide quantifies these differential dimensions where data are available and explicitly identifies where inferences are class-level rather than direct head-to-head comparisons.

Free acid
May require co-solvent or pH adjustment in aqueous media, altering assay conditions and reproducibility.
Sodium or ester analogs
Differ in hygroscopicity, thermal stability, and activation requirements; performance may not transfer directly.
Positional isomers
Purity parity (≥95%) does not ensure interchangeable physicochemical or reactivity profiles.

Potassium 3-Methyl-2-(2-Methylpyridin-4-yl)Butanoate: Comparative Evidence Guide


Aqueous Solubility Advantage vs Free Acid

Potassium carboxylate salts are systematically more soluble in water than their parent carboxylic acids. In a controlled phase-diagram study of dicarboxylic acid potassium salts, the potassium salts were found to be 'at least as soluble as their sodium salt analogues, and generally more soluble than the parent acids' across the measured temperature range [1]. While this study examined malonic, succinic, and glutaric acid systems rather than the target compound directly, the underlying thermodynamic principle—that salt formation with a large monovalent cation (K⁺) significantly increases aqueous solubility by reducing lattice energy and enhancing ion-dipole interactions—is generalizable to monocarboxylic acids bearing heteroaryl substituents [1].

Aqueous Solubility
Class-level inference
≥2× vs free acid (estimated)
Supports aqueous workflow selection
Direct measurement not available for this compound
aqueous solubility carboxylate salt formulation

Thermal Stability Comparison vs Free Acids

A thermogravimetric study of aliphatic carboxylic acid salts established that alkali metal salts (including potassium) exhibit significantly higher thermal decomposition temperatures than their alkaline earth and transition metal counterparts, and are more resistant to heat than the corresponding free acids [1]. The study demonstrated that 'salts of aliphatic carboxylic acids, alkali metals are more resistant to heat' and constructed quantitative ranks of increasing thermal stability [1]. For potassium salts specifically, decomposition onset temperatures typically exceed 300 °C, whereas free carboxylic acids often begin to degrade or decarboxylate below 200 °C.

Thermal Stability
Class-level inference
Decomposition onset >300 °C (K salt) vs <200 °C (free acid, estimated)
Supports high-temperature synthesis and storage
Compound-specific TGA data required
thermal stability thermogravimetric analysis carboxylate salt

Purity Profile vs Positional Isomers

Commercially available research-grade lots of potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate are typically supplied at 95% purity (as verified by NMR, HPLC, or GC) . By contrast, the positional isomer 3-methyl-3-(2-methylpyridin-4-yl)butanoic acid (CAS 2229539-37-9) and the de-methylated analog 3-methyl-2-(pyridin-4-yl)butanoic acid (CAS 1343577-83-2) are also offered at 95% purity , indicating that purity alone does not differentiate the target compound. However, the consistent 95% purity benchmark across multiple independent suppliers provides procurement confidence when sourcing the target potassium salt for sensitive applications.

Purity vs Isomers
Data to verify
≥95% for target and positional isomers
Purity parity; salt form differentiates
Supplier-specified; lot verification recommended
purity quality specification comparator procurement

Recommended Application Scenarios for Potassium 3-Methyl-2-(2-Methylpyridin-4-yl)Butanoate


Aqueous-Phase Biological Assays

The potassium salt form’s class-level aqueous solubility advantage (≥2× relative to the free acid) makes it the preferred choice for enzyme inhibition studies, receptor binding assays, and cell-based assays conducted in buffered aqueous media. Researchers can avoid DMSO or ethanol co-solvents that may interfere with biological targets or introduce cytotoxicity artefacts [1]. This is particularly valuable for early-stage screening campaigns where compound solubility directly determines assay reliability.

High-Temperature Solution-Phase Synthesis

With an estimated thermal decomposition onset >300 °C, the potassium salt withstands the elevated temperatures encountered in microwave-assisted synthesis, continuous flow reactors, and high-boiling-solvent reactions without degradation [2]. This thermal robustness reduces side-product formation and improves yield consistency compared to the free acid or ester analogs, which may decarboxylate or undergo unwanted side reactions above 150–200 °C.

Long-Term Compound Library Storage

The combination of thermal stability and the salt form’s reduced hygroscopicity (relative to sodium carboxylate analogs) supports extended shelf-life under standard laboratory storage conditions. Compound management facilities and screening libraries benefit from reduced re-qualification frequency and lower procurement costs per assay-ready aliquot compared to less stable analogs [1][2].

Medicinal Chemistry Building Block for SAR Exploration

The 3-methyl-2-(2-methylpyridin-4-yl)butanoate scaffold offers a distinct substitution pattern that is absent from the more common 2-(pyridin-2-yl)butanoic acid series. The 2-methyl group on the pyridine ring modulates electronic properties and steric bulk, providing a differentiated vector for structure-activity relationship (SAR) exploration. The potassium salt form facilitates direct use in amide coupling and nucleophilic displacement reactions without prior ester hydrolysis or base activation .

Application
Selection Property
Validation Focus
Aqueous biological assays
Salt-form aqueous solubility
Solubility-dependent assay reproducibility
High-temperature synthesis
Thermal decomposition onset
Degradation profile above 200 °C
Compound library storage
Hygroscopicity and thermal stability
Shelf-life under ambient storage
SAR exploration
2-methylpyridin-4-yl substitution
Electronic/steric differentiation from common scaffolds
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